N6-Cyclopropyl-9H-purine-2,6-diamine
Overview
Description
N6-Cyclopropyl-9H-purine-2,6-diamine is a chemical compound with the molecular formula C8H10N6 and a molecular weight of 190.21 g/mol . It is known for its role as an impurity in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS . The compound is characterized by the presence of a cyclopropyl group attached to the purine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine typically involves the cyclopropylation of a purine derivative. One common method includes the reaction of 2,6-diaminopurine with cyclopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N6-Cyclopropyl-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
N6-Cyclopropyl-9H-purine-2,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N6-Cyclopropyl-9H-purine-2,6-diamine is primarily related to its role as an impurity in the synthesis of Abacavir. Abacavir works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The presence of this compound as an impurity can affect the overall efficacy and safety profile of the drug . The molecular targets and pathways involved in its action are similar to those of Abacavir, focusing on the inhibition of viral replication .
Comparison with Similar Compounds
2-Amino-6-cyclopropylamino-9H-purine: Another purine derivative with similar structural features.
Abacavir: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
Cyclopropyldiaminopurine Abacavir (USP): A reference standard for Abacavir with similar chemical properties.
Uniqueness: N6-Cyclopropyl-9H-purine-2,6-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Its role as an impurity in the synthesis of Abacavir highlights its importance in pharmaceutical research and quality control .
Properties
IUPAC Name |
6-N-cyclopropyl-7H-purine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWUSKBMXQERLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431151 | |
Record name | 2-Amino-6-cyclopropylaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120503-69-7 | |
Record name | 2-Amino-6-cyclopropylaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120503697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-cyclopropylaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-6-CYCLOPROPYLAMINOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5E53WSA7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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